Differential Anti‑HIV Activity: Thiazolo[4,5‑d]pyrimidine vs. Thiazolo[5,4‑d]pyrimidine Regioisomers
A direct head‑to‑head biological evaluation compared the anti‑HIV activity of four heterocyclic scaffolds: thiazolo[4,5‑d]pyrimidines, thiazolo[5,4‑d]pyrimidines, oxazolo[5,4‑d]pyrimidines, and thieno[2,3‑d]pyrimidines [1]. The thiazolo[4,5‑d]pyrimidine series was completely devoid of biological activity against HIV‑1 and HIV‑2, whereas the thiazolo[5,4‑d]pyrimidine regioisomer series produced compounds with potent dual activity against both viral strains [1]. This establishes a clear, quantifiable functional divergence between the [4,5‑d] and [5,4‑d] regioisomers, directly informing the selection of a core scaffold for antiviral drug discovery programs.
| Evidence Dimension | Anti‑HIV activity |
|---|---|
| Target Compound Data | Thiazolo[4,5‑d]pyrimidine series: completely devoid of activity [1] |
| Comparator Or Baseline | Thiazolo[5,4‑d]pyrimidine regioisomer series: compounds with dual activity against HIV‑1 and HIV‑2 [1] |
| Quantified Difference | Activity absent vs. dual activity present |
| Conditions | In vitro antiviral screening against HIV‑1 and HIV‑2 [1] |
Why This Matters
The complete absence of anti‑HIV activity for the [4,5‑d] regioisomer establishes that this scaffold is not a general antiviral template; its selection must be justified by other specific SAR or synthetic objectives.
- [1] Jang, M. Y. Synthesis and biological evaluation of bicyclic heterocycles. Ph.D. Thesis, KU Leuven, 2009. View Source
